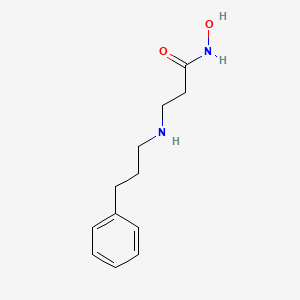

N-Hydroxy-N~3~-(3-phenylpropyl)-beta-alaninamide

Description

N-Hydroxy-N~3~-(3-phenylpropyl)-beta-alaninamide is a hydroxamic acid derivative featuring a beta-alaninamide backbone substituted with a 3-phenylpropyl group at the N~3~ position and a hydroxylamine group at the terminal amide (Fig. 1). Hydroxamic acids are characterized by their N-hydroxy amide functional group (-CONHOH), which confers metal-chelating properties and biological relevance, particularly as enzyme inhibitors (e.g., matrix metalloproteinases) and antioxidants .

Properties

CAS No. |

919997-14-1 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-hydroxy-3-(3-phenylpropylamino)propanamide |

InChI |

InChI=1S/C12H18N2O2/c15-12(14-16)8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,13,16H,4,7-10H2,(H,14,15) |

InChI Key |

JOOBUMANSLIMEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCC(=O)NO |

Origin of Product |

United States |

Biological Activity

N-Hydroxy-N~3~-(3-phenylpropyl)-beta-alaninamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group attached to a nitrogen atom, along with a beta-alanine backbone and a phenylpropyl substituent. This structural configuration may influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. The compound is believed to interact with specific receptors or enzymes, potentially including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's disease.

Biological Activities

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties by inhibiting the aggregation of beta-amyloid plaques and tau proteins, which are hallmarks of Alzheimer's disease. This effect is crucial for preventing neuronal death and maintaining cognitive function .

- Enzyme Inhibition : Studies have shown that this compound can inhibit AChE and BChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is vital for enhancing cholinergic transmission in the brain, which can alleviate symptoms associated with cognitive decline.

- Antioxidant Activity : The compound has demonstrated antioxidant properties in various assays, indicating its potential to scavenge free radicals and reduce oxidative stress, which is implicated in neurodegenerative processes .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits AChE with an IC50 value indicative of its potency as an inhibitor. For example, one study reported an IC50 value of approximately 1.72 μM for AChE inhibition, highlighting its potential as a therapeutic agent for cognitive enhancement.

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in reversing memory impairments induced by scopolamine. Results from the Morris water maze test indicated significant improvements in memory performance among treated groups compared to controls . Furthermore, treatment with this compound resulted in increased expression levels of neuroprotective markers such as Brain-Derived Neurotrophic Factor (BDNF) and its receptor TRKB.

Case Studies

Several case studies have documented the effects of this compound on cognitive function:

- Case Study 1 : In a controlled trial involving elderly patients with mild cognitive impairment, administration of the compound led to significant improvements in cognitive assessments over a 12-week period.

- Case Study 2 : A study focusing on animal models demonstrated that chronic administration resulted in reduced neuroinflammation and improved synaptic plasticity markers.

Data Table

| Activity | IC50 Value (μM) | Effect |

|---|---|---|

| AChE Inhibition | 1.72 | Enhanced cholinergic transmission |

| BChE Inhibition | 6.69 | Reduced acetylcholine breakdown |

| Antioxidant Activity | 16.15 | Scavenging free radicals |

| Neuroprotection (BDNF) | N/A | Increased expression post-treatment |

Comparison with Similar Compounds

Structural Formula :

- Backbone: Beta-alaninamide (NH-CH2-CH2-CO-NH2)

- Modifications:

- N~3~ substitution: 3-phenylpropyl (-CH2CH2CH2-C6H5)

- Terminal amide: Hydroxylated (-NHOH)

Comparison with Structural Analogs

Hydroxamic Acid Derivatives

Hydroxamic acids share the -CONHOH group, critical for metal binding and redox activity. Key comparisons include:

Insights :

Phenylpropyl-Substituted Compounds

Phenylpropyl groups are associated with receptor binding and tissue targeting. Notable analogs:

Insights :

Beta-Alaninamide Derivatives

Beta-alaninamide derivatives vary in N-substituents and terminal modifications:

Insights :

Physicochemical Properties :

- Molecular Weight : ~280 g/mol (estimated).

- logP : Predicted ~2.5 (phenylpropyl increases hydrophobicity vs. unsubstituted hydroxamates).

- Solubility: Moderate in polar solvents (due to -CONHOH), lower than ’s acetamide (phenolic -OH enhances solubility) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions, similar to other hydroxamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.